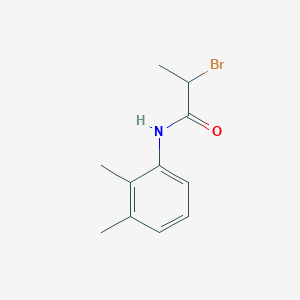

2-bromo-N-(2,3-dimethylphenyl)propanamide

Description

BenchChem offers high-quality 2-bromo-N-(2,3-dimethylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(2,3-dimethylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-(2,3-dimethylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-7-5-4-6-10(8(7)2)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEHDXNRTRJBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2,3-dimethylphenyl)propanamide Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Abstract

The N-aryl amide scaffold is a cornerstone in modern medicinal chemistry, serving as the structural foundation for a multitude of clinically significant therapeutic agents. Within this class, N-(2,3-dimethylphenyl)propanamide and its derivatives represent a particularly compelling area of research. Their structural analogy to established local anesthetics and antiarrhythmics, combined with emerging evidence of diverse bioactivities, positions them as a versatile platform for drug discovery. This technical guide provides an in-depth exploration of this chemical family, intended for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies, detail the analytical characterization, and critically review the established and potential therapeutic applications, with a focus on local anesthetic, antiarrhythmic, and anticonvulsant properties. The narrative emphasizes the causal relationships behind experimental design and provides validated protocols to ensure scientific rigor and reproducibility.

Introduction: The N-(2,3-dimethylphenyl)propanamide Core

The N-(2,3-dimethylphenyl)propanamide structure is characterized by three key moieties: a substituted aromatic ring (2,3-dimethylphenyl), an amide linker, and an aliphatic propanoyl group. This arrangement is not arbitrary; it is a well-established pharmacophore found in numerous bioactive molecules. The 2,3-dimethyl substitution on the phenyl ring is particularly significant, as it sterically influences the orientation of the amide bond and modulates the lipophilicity and electronic properties of the molecule. This substitution pattern is analogous to that found in highly successful amide-type local anesthetics like lidocaine and mepivacaine, suggesting an intrinsic potential for interaction with biological targets such as ion channels.[1][2]

This guide moves beyond a simple recitation of facts to provide a holistic understanding of this chemical scaffold. We will explore not only what has been done but why specific synthetic and analytical choices are made, grounding the discussion in the principles of medicinal chemistry and pharmacology.

Synthesis and Structural Elucidation

The synthesis of N-(2,3-dimethylphenyl)propanamide derivatives is typically straightforward, relying on fundamental amide bond formation reactions. The most common and efficient approach involves the nucleophilic acyl substitution between 2,3-dimethylaniline and an activated propanoic acid derivative.

General Synthetic Workflow

The primary synthetic route is the acylation of 2,3-dimethylaniline with propanoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. This reaction is generally high-yielding and can be performed under mild conditions.

Caption: General synthesis of the core structure via acylation.

Experimental Protocol: Synthesis of N-(2,3-dimethylphenyl)propanamide

This protocol provides a self-validating system for the synthesis and purification of the title compound, adaptable for the creation of various derivatives.

Materials:

-

2,3-Dimethylaniline (1.0 eq)

-

Propanoyl chloride (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) (1.2 eq)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve 2,3-dimethylaniline in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Addition of Reagents: Slowly add TEA to the stirred solution, followed by the dropwise addition of propanoyl chloride. Causality Note: Slow addition at 0°C is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.[3]

-

Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine. Trustworthiness Check: The series of washes removes unreacted reagents, the base, and acidic impurities, ensuring a cleaner crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[4][5]

Biological Activities and Therapeutic Frontiers

The N-(2,3-dimethylphenyl)propanamide scaffold has been investigated for several biological activities, primarily revolving around the modulation of ion channels.

Local Anesthetic Activity

The structural similarity to amide-type local anesthetics is the most evident link to a potential therapeutic application.[2]

Mechanism of Action: Local anesthetics function by blocking voltage-gated sodium channels (VGSCs) in the neuronal membrane.[6] The unionized form of the drug crosses the cell membrane, and once inside the slightly more acidic cytoplasm, the ionized form binds to the intracellular side of the sodium channel.[7] This binding stabilizes the channel in its inactivated state, preventing sodium influx and thereby blocking the propagation of action potentials, which is perceived as pain.[6]

Caption: Mechanism of local anesthetic action via sodium channel blockade.

Experimental Protocol: Infiltration Anesthesia Model (Guinea Pig)

-

Animal Preparation: Acclimatize healthy guinea pigs according to institutional guidelines. Gently shave the dorsal skin.

-

Injection: Inject the test compound solution (e.g., 0.1 mL) intradermally at four marked points. A negative control (saline) and a positive control (lidocaine) are used.[8]

-

Sensory Testing: At timed intervals (e.g., every 5 minutes), apply a stimulus (e.g., a pinprick) to the center of the wheal. The absence of a skin twitch response is considered a positive sign of anesthesia.

-

Data Analysis: Record the onset time of anesthesia and the duration of the block. Potency can be compared to the standard drug, lidocaine.

Antiarrhythmic Potential

The same sodium channel-blocking mechanism responsible for local anesthesia can be harnessed to control cardiac arrhythmias. By modulating cardiac action potentials, these compounds can be classified as potential Class I antiarrhythmic agents.[9]

Mechanism of Action: In cardiac myocytes, blocking the fast sodium influx (Phase 0 of the action potential) slows the rate of depolarization.[9][10] This decreases conduction velocity and prolongs the effective refractory period, which can terminate re-entrant arrhythmias. The specific effects depend on the kinetics of binding to and dissociation from the sodium channel.

Caption: Key points for Structure-Activity Relationship (SAR) analysis.

-

Aromatic Ring: The substitution pattern on the phenyl ring is paramount. The presence of methyl groups at positions 2 and 3 (or 2 and 6 as in lidocaine) is often optimal for local anesthetic and antiarrhythmic activity, as it provides the necessary steric bulk to orient the molecule correctly within the binding site of the sodium channel. [1]* Amide Linker: The amide bond is chemically stable compared to the ester linkage found in older local anesthetics like procaine, leading to a longer duration of action and lower potential for allergic reactions. [6][7]* Alkyl Chain: Modifications to the propanamide portion, such as adding substituents or altering chain length, can fine-tune the molecule's lipophilicity. Increased lipophilicity often correlates with higher potency and a longer duration of action, but can also increase toxicity. [6]

Conclusion and Future Directions

N-(2,3-dimethylphenyl)propanamide derivatives constitute a promising and versatile chemical scaffold with a well-established potential as modulators of ion channels. The straightforward synthesis and the clear structural lineage from known therapeutic agents make them an attractive starting point for drug discovery campaigns. The compelling preclinical data on related analogs in the areas of local anesthesia, antiarrhythmia, and anticonvulsant activity underscore the therapeutic potential of this class.

Future research should focus on a systematic exploration of the chemical space around this core. This includes:

-

Pharmacokinetic Optimization: Investigating modifications that improve metabolic stability and oral bioavailability.

-

Selectivity Profiling: Screening optimized derivatives against a panel of different ion channel subtypes (e.g., various Naᵥ and Kᵥ channels) to identify compounds with improved selectivity and reduced off-target effects.

-

Exploration of New Indications: Given their fundamental mechanism of modulating neuronal excitability, these compounds could be explored for other CNS disorders, such as neuropathic pain.

By integrating rational design, robust synthetic protocols, and validated biological assays, the full therapeutic potential of N-(2,3-dimethylphenyl)propanamide derivatives can be unlocked.

References

-

ResearchGate. The anticonvulsant activity of the reference drug and derivatives 3.1 -.... Available at: [Link]

-

Tabatabai, S. et al. (2012). Synthesis of new 2,3-diphenyl-3-oxo-propanamide derivatives as selective COX-2 inhibitors. Research in Pharmaceutical Sciences. Available at: [Link]

-

Kamiński, K. et al. (2016). Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Pytka, K. et al. (2008). Antiarrhythmic properties of some aroxyethylamine derivatives with adrenolytic activity. Chemical & Pharmaceutical Bulletin. Available at: [Link]

-

PubChem. N-(2,3-dimethylphenyl)propanamide (C11H15NO). Available at: [Link]

-

ResearchGate. Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. Available at: [Link]

-

Harvey, R. A., & Clark, M. A. (2023). Antiarrhythmics. Lippincott Illustrated Reviews: Pharmacology. Available at: [Link]

-

Purushotham, K. N. (2021). Local Anesthetics. Slideshare. Available at: [Link]

-

Rogen, G. R. et al. (1990). Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. Journal of Medicinal Chemistry. Available at: [Link]

-

Thoracic Key. (2019). Clinical Pharmacology of Antiarrhythmic Drugs. Available at: [Link]

-

Siwek, A. et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Molecules. Available at: [Link]

-

SciSpace. Design and synthesis of stable n-[2-(aryl/heteroaryl substituted)ethyl] propanamide derivatives of (s)-ketoprofen and (s). Available at: [Link]

-

Tse, G. et al. (2020). Anti-arrhythmic properties of non-antiarrhythmic medications. Pharmacological Research. Available at: [Link]

-

Skibsbye, L. et al. (2022). Emerging Antiarrhythmic Drugs for Atrial Fibrillation. International Journal of Molecular Sciences. Available at: [Link]

-

Reichling, J. et al. (1991). Studies on the biological activities of rare phenylpropanoids of the genus Pimpinella. Journal of Natural Products. Available at: [Link]

-

He, X. et al. (2012). Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. Scilit. Available at: [Link]

-

Lirk, P. et al. (2018). Basic pharmacology of local anaesthetics. BJA Education. Available at: [Link]

-

Martin, W. H. et al. (2006). Synthesis and structure-activity relationships of 3-phenyl-2-propenamides as inhibitors of glycogen phosphorylase a. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Riaz, M. et al. (2023). Synthesis and Molecular Docking Studies of Novel Biheterocyclic Propanamides as Antidiabetic Agents Having Mild Cytotoxicity. Pharmaceuticals. Available at: [Link]

-

Gucka, M. et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and Structure-Activity Relationships in a Series of Ethenesulfonamide Derivatives, a Novel Class of Endothelin Receptor Antagonists. Available at: [Link]

-

Pocket Dentistry. (2015). 3 Pharmacology of local anaesthetics. Available at: [Link]

-

Galdino, V. J. S. et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Pharmaceuticals. Available at: [Link]

-

Altinkurt, T. et al. (2007). Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides. Arzneimittelforschung. Available at: [Link]

-

Zampieri, D. et al. (2008). Structure-activity relationships and CoMFA of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic properties. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

IJSDR. Biological deeds of Biphenyl derivatives - A short Review. Available at: [Link]

-

Deranged Physiology. (2024). Pharmacology of local anaesthetics. Available at: [Link]

-

ResearchGate. (PDF) Structure-activity relationships for the design of small-molecule inhibitors. Available at: [Link]

-

Hong, W. et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules. Available at: [Link]

Sources

- 1. Local Anesthetics by Purushotham KN, SACCP, ACU, 2020-21 | PPTX [slideshare.net]

- 2. 3 Pharmacology of local anaesthetics | Pocket Dentistry [pocketdentistry.com]

- 3. scispace.com [scispace.com]

- 4. rps.mui.ac.ir [rps.mui.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Clinical Pharmacology of Antiarrhythmic Drugs | Thoracic Key [thoracickey.com]

Precision Mass Spectrometry and Structural Characterization of 2-bromo-N-(2,3-dimethylphenyl)propanamide

A Technical Whitepaper for Pharmaceutical Development

Executive Summary & Structural Context

This technical guide details the molecular weight and exact mass characterization of 2-bromo-N-(2,3-dimethylphenyl)propanamide . This compound is a critical electrophilic intermediate in the synthesis of amide-class local anesthetics, specifically serving as the direct precursor to Prilocaine via nucleophilic substitution with propylamine.

For researchers in drug development, distinguishing between the Average Molecular Weight (for stoichiometry) and the Monoisotopic Mass (for HRMS identification) is paramount, particularly due to the unique isotopic signature of the bromine atom.

Structural Breakdown

-

IUPAC Name: 2-bromo-N-(2,3-dimethylphenyl)propanamide

-

Molecular Formula:

[1] -

Core Scaffold: Aniline derivative (2,3-xylidine) acylated with an

-bromo acid halide.

Figure 1: Synthetic assembly logic. The target molecule is formed via Schotten-Baumann acylation, preserving the

The Mathematics of Mass: Average vs. Monoisotopic

In high-resolution mass spectrometry (HRMS), using "Molecular Weight" (the weighted average of all natural isotopes) leads to identification errors. You must use the Monoisotopic Mass , calculated using the primary isotope of each element (

The Bromine Isotope Effect

Bromine is unique among organic elements because its two stable isotopes,

-

Consequence: The mass spectrum will not show a single parent peak. It will show a "doublet" separated by 2 Daltons (

and

Quantitative Data Table

Calculations based on IUPAC/CIAAW 2024 Standard Atomic Weights.

| Parameter | Value | Application |

| Formula | General Reference | |

| Average Molecular Weight | 256.14 g/mol | Stoichiometry: Use this for weighing reagents and calculating yields. |

| Monoisotopic Mass ( | 255.0259 Da | HRMS (M): The exact mass of the lighter isotope peak. |

| Isotopic Mass ( | 257.0239 Da | HRMS (M+2): The exact mass of the heavier isotope peak. |

| Exact Mass Difference | 1.9979 Da | Used to calibrate mass spec resolution. |

Step-by-Step Exact Mass Derivation

To validate your HRMS software, you must be able to derive this manually:

-

Carbon (

): -

Hydrogen (

): -

Nitrogen (

): -

Oxygen (

): -

Bromine (

):-

Note: Do not use 79.904 (average weight).

-

-

Sum (

): 255.02594 Da

Experimental Validation Protocol

This section outlines a self-validating workflow to synthesize and confirm the identity of the compound using the mass data derived above.

A. Synthesis (Schotten-Baumann Conditions)

-

Reagents: 2,3-dimethylaniline (1.0 eq), 2-bromopropionyl bromide (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

-

Protocol:

-

Dissolve 2,3-dimethylaniline in anhydrous DCM at 0°C.

-

Add Triethylamine (base sponge to scavenge HBr).

-

Dropwise addition of 2-bromopropionyl bromide.[2] Causality: Slow addition prevents exotherm-induced degradation.

-

Stir at RT for 2 hours.

-

Wash with 1N HCl (removes unreacted aniline) and Brine.

-

Concentrate to yield the solid

-bromo amide.

-

B. Mass Spectrometry Validation (The "Doublet Check")

This is the critical quality control step.

-

Instrument: LC-MS (ESI+) or Q-TOF.

-

Method: Positive Ion Mode (

). -

Acceptance Criteria:

-

Peak A (

): Observed mass must be 256.0337 ( -

Peak B (

): Observed mass must be 258.0317 . -

Intensity Ratio: Peak A and Peak B must be within 5% relative abundance of each other (approx 1:1).

-

Figure 2: Mass Spectrometry Logic. The presence of the 1:1 doublet is the primary confirmation of successful bromination.

Troubleshooting & Impurity Profiling

If the mass spectrum deviates from the calculated values:

-

Observation: Single peak at m/z ~176.

-

Cause: Hydrolysis of the C-Br bond or failure to brominate (yielding N-(2,3-dimethylphenyl)propanamide).

-

Fix: Check moisture content in DCM; ensure acid bromide quality.

-

-

Observation: M+2 peak is <5% intensity.

-

Cause: Loss of Bromine. The compound is likely the des-bromo analog or an elimination product (acrylamide derivative).

-

-

Observation: Mass shift +42 Da.

-

Cause: Acetylation impurity if acetic anhydride was present in equipment.

-

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[3][4] Standard Atomic Weights of the Elements. Retrieved from [Link][4]

-

NIST Physical Measurement Laboratory. (2024). Atomic Weights and Isotopic Compositions for Bromine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Prilocaine (Analogous Structure Context). Retrieved from [Link]

Sources

Technical Guide: Biological Potential & Synthetic Utility of 2-bromo-N-(2,3-dimethylphenyl)propanamide Scaffolds

Executive Summary: The "Privileged" Xylidine Scaffold

The compound 2-bromo-N-(2,3-dimethylphenyl)propanamide represents a critical intersection in medicinal chemistry. It combines the lipophilic, metabolically stable 2,3-xylidine (2,3-dimethylaniline) moiety—found in a vast class of local anesthetics and anti-arrhythmics—with a reactive

While often categorized merely as a synthetic intermediate, this scaffold possesses intrinsic biological activity driven by its electrophilicity and serves as a divergent precursor for two major pharmacophore classes: amino-amide ion channel blockers (e.g., Lidocaine analogs) and oxindole-based kinase inhibitors .

This guide analyzes the scaffold’s potential as a covalent cysteine-targeting agent, its antimicrobial properties, and its utility in high-value synthesis.

Chemical Biology & Mechanism of Action

The -Haloamide Warhead (Covalent Inhibition)

The core biological activity of this scaffold in its native form stems from the

-

Mechanism: The sulfur atom of a non-catalytic or catalytic cysteine attacks the

-carbon, displacing the bromide ion. This results in the irreversible alkylation of the protein. -

Therapeutic Relevance: This mechanism is analogous to Targeted Covalent Inhibitors (TCIs) used in oncology (e.g., covalent EGFR inhibitors). The 2,3-dimethylphenyl ring provides specificity by directing the molecule to hydrophobic pockets before the covalent event occurs.

Steric Protection & Metabolic Stability

The 2,3-dimethyl substitution pattern is not arbitrary. In medicinal chemistry, "ortho-blocking" (the methyl group at position 2) severely restricts the rotation of the amide bond and protects the carbonyl carbon from enzymatic hydrolysis by amidases.

-

Impact: This dramatically extends the half-life (

) of the scaffold in vivo compared to unsubstituted anilides, allowing for sustained biological activity.

Diagram: Cysteine Alkylation Pathway

The following diagram illustrates the mechanism of action where the scaffold acts as an electrophilic trap for protein thiols.

Figure 1: Mechanism of covalent protein modification via nucleophilic substitution at the

Biological Applications & Therapeutic Potential

Antimicrobial & Antifungal Activity

Research into

-

Target: Fungal cell wall enzymes and bacterial cysteine proteases.

-

Potency: The lipophilicity of the 2,3-dimethylphenyl group enhances cell membrane penetration, potentially increasing potency against biofilm-forming organisms compared to less lipophilic analogs.

Precursor to Ion Channel Modulators (Anesthetics)

This scaffold is the direct precursor to the "xylidide" class of local anesthetics.

-

Reaction: Displacement of the bromine with a secondary amine (e.g., piperidine, diethylamine).

-

Resulting Pharmacology: The resulting amino-amides block voltage-gated sodium channels (

). The 2,3-dimethyl pattern is critical for the "frequency-dependent block" observed in drugs like Lidocaine and Mepivacaine.

Precursor to Oxindole Kinase Inhibitors

Through intramolecular Friedel-Crafts alkylation, this scaffold cyclizes to form 3,3-disubstituted oxindoles .

-

Relevance: Oxindoles are privileged structures in kinase inhibitors (e.g., Sunitinib). The 2,3-dimethyl substitution on the starting material dictates the substitution pattern on the final oxindole core, often improving selectivity for specific kinases (e.g., VEGFR, CDK).

Synthetic Divergence & Workflows

The utility of 2-bromo-N-(2,3-dimethylphenyl)propanamide lies in its ability to diverge into two distinct chemical spaces.

Figure 2: Divergent synthetic pathways leading to distinct pharmacophores.

Experimental Protocols

Protocol A: Scaffold Synthesis (Self-Validating)

Objective: Synthesize high-purity 2-bromo-N-(2,3-dimethylphenyl)propanamide.

Reagents:

-

2,3-Dimethylaniline (1.0 eq)

-

2-Bromopropionyl bromide (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

-

Setup: Purge a round-bottom flask with

. Dissolve 2,3-dimethylaniline in DCM ( -

Addition: Add Triethylamine. Then, add 2-Bromopropionyl bromide dropwise over 30 minutes. Control: Maintain temp <

to prevent bis-acylation. -

Reaction: Warm to room temperature and stir for 4 hours.

-

Validation (TLC): Check consumption of aniline (

in 4:1 Hex/EtOAc). Product will appear as a higher -

Workup: Wash with

HCl (removes unreacted aniline), then Sat. -

Purification: Recrystallize from Ethanol/Water.

-

Characterization:

NMR should show a doublet for the methyl group (

Protocol B: Cysteine Reactivity Assay (Warhead Validation)

Objective: Quantify the electrophilic reactivity (

Method:

-

Preparation: Prepare a

stock of the scaffold in DMSO. -

Substrate: Use N-acetylcysteine (NAC) or a model peptide (Ac-Cys-OMe) at

in Phosphate Buffer (pH 7.4). -

Incubation: Mix Scaffold and NAC at 1:1 ratio. Incubate at

. -

Monitoring: Analyze aliquots at

min via HPLC-MS. -

Data Analysis: Plot the disappearance of the parent scaffold peak area vs. time.

-

Success Criteria:

consumption within 60 minutes indicates high reactivity suitable for covalent inhibition.

-

Data Summary: Comparative Activity

The following table summarizes the predicted activity profile based on SAR data of closely related

| Pharmacological Target | Activity Potential | Mechanism | Reference Analog |

| Antifungal (Candida) | High | Cysteine alkylation of fungal enzymes | 2-bromo-N-phenylacetamide [1] |

| Antibacterial (Gram+) | Moderate | Membrane disruption + Alkylation | |

| Low (Direct) / High (Derivative) | Pore blocking (requires amine substitution) | Lidocaine/Mepivacaine [3] | |

| Kinase Inhibition | High (Derivative) | ATP-competitive (requires cyclization) | Sunitinib precursors |

Safety & Handling

-

Lachrymator: Like most

-haloamides, this compound is a potent lachrymator and skin irritant. All synthesis must be performed in a fume hood. -

Alkylating Agent: Treat as a potential mutagen. Double-gloving (Nitrile) is required.

References

-

Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide. Observatório de la Economía Latinoamericana. (2023).

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives. Pharmaceutics. (2025).[2][3]

-

2-Bromo-N-(2-methylphenyl)propanamide (Prilocaine Impurity) Data. PubChem. (2026).[4] [4]

-

Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. MDPI. (2024).

Sources

- 1. berc.ps [berc.ps]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO | CID 86865 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution of 2-bromo-N-(2,3-dimethylphenyl)propanamide

Introduction

This document provides a detailed guide to the reaction conditions for the nucleophilic substitution of 2-bromo-N-(2,3-dimethylphenyl)propanamide. This α-bromo amide is a valuable synthetic intermediate for the introduction of various functionalities at the α-position, leading to the formation of novel substituted amides. These products are of significant interest in medicinal chemistry and materials science due to the prevalence of the N-aryl propanamide scaffold in bioactive molecules. Understanding the factors that govern the reactivity and selectivity of this substrate is crucial for developing efficient and robust synthetic protocols.

This guide will delve into the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways, provide a comprehensive overview of reaction conditions with various nucleophiles, and offer detailed experimental protocols for researchers in drug development and organic synthesis.

Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways

The nucleophilic substitution at the α-carbon of 2-bromo-N-(2,3-dimethylphenyl)propanamide can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both. The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, solvent, and temperature.[1][2]

The S(_N)2 Pathway

The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic α-carbon from the backside of the leaving group (bromide), leading to an inversion of stereochemistry if the carbon is chiral.[3] This pathway is favored by:

-

Strong, often anionic nucleophiles: Nucleophiles with a high concentration of negative charge are more effective at attacking the electron-deficient carbon.[2][4]

-

Aprotic polar solvents: Solvents like acetone, DMSO, and DMF can dissolve both the substrate and the nucleophile without solvating the nucleophile too strongly, thus preserving its reactivity.[4][5]

-

Less sterically hindered substrates: While the substrate has some steric bulk from the N-(2,3-dimethylphenyl) group, the α-carbon itself is secondary, making it accessible to nucleophilic attack.

-

Lower temperatures: Higher temperatures can favor elimination reactions as a competing pathway.[1][6]

The presence of the adjacent carbonyl group in α-bromo amides can accelerate S(_N)2 reactions. The electrophilic carbon of the carbonyl can stabilize the transition state by delocalizing the developing negative charge on the incoming nucleophile.[7]

The S(_N)1 Pathway

The S(_N)1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the planar carbocation, typically resulting in a racemic mixture of products if the starting material is chiral.[5] This pathway is favored by:

-

Weak, neutral nucleophiles: Solvents themselves, such as water or alcohols, often act as nucleophiles in S(_N)1 reactions in a process called solvolysis.[2][4]

-

Protic polar solvents: Solvents with acidic protons (e.g., water, methanol, ethanol) are effective at stabilizing the carbocation intermediate and the departing bromide ion through hydrogen bonding.[1][5]

-

Substrates that form stable carbocations: The secondary carbocation that would form from 2-bromo-N-(2,3-dimethylphenyl)propanamide is stabilized by the adjacent carbonyl group through resonance.

-

Higher temperatures: Increased thermal energy helps to overcome the activation energy for the initial bond-breaking step.[1]

Predicting the Dominant Mechanism

For 2-bromo-N-(2,3-dimethylphenyl)propanamide, the secondary nature of the α-carbon makes both pathways plausible. Therefore, the choice of nucleophile and solvent will be the primary determinant of the reaction mechanism.[8] To achieve a clean and high-yielding substitution, it is generally preferable to favor the S(_N)2 pathway to avoid potential side reactions associated with carbocation intermediates, such as elimination and rearrangement.

Figure 1. A diagram illustrating the key differences between the S(_N)1 and S(_N)2 reaction pathways.

Reaction Conditions and Protocols

The following section provides a summary of recommended reaction conditions for the nucleophilic substitution of 2-bromo-N-(2,3-dimethylphenyl)propanamide with various nucleophiles. Detailed protocols for representative reactions are also included.

Summary of Reaction Conditions

| Nucleophile | Reagent Example | Solvent | Temperature (°C) | Base (if required) | Expected Mechanism | Notes |

| Amines | Diethylamine, Aniline | Acetonitrile, DMF | 25 - 80 | K(_2)CO(_3), Et(_3)N | S(_N)2 | A base is required to neutralize the HBr formed. The use of a non-nucleophilic base is crucial. |

| Azide | Sodium Azide (NaN(_3)) | DMF, DMSO | 25 - 60 | None | S(_N)2 | Azide is a good nucleophile for S(_N)2 reactions. The product can be readily reduced to the corresponding amine. |

| Thiolates | Sodium Thiophenoxide (NaSPh) | Ethanol, THF | 0 - 25 | None | S(_N)2 | Thiolates are excellent nucleophiles. The reaction is typically fast even at low temperatures. |

| Hydroxide | Sodium Hydroxide (NaOH) | Water/THF mixture | 50 - 100 | - | S(_N)1 / S(_N)2 | Can lead to a mixture of substitution and elimination products. Hydrolysis of the amide bond is a potential side reaction at high temperatures and high base concentrations. |

| Alkoxides | Sodium Methoxide (NaOMe) | Methanol | 25 - 60 | - | S(_N)1 / S(_N)2 | Solvolysis can be a competing reaction. |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | 60 - 100 | None | S(_N)2 | Cyanide is a strong nucleophile. The nitrile product can be hydrolyzed to a carboxylic acid. |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2-(diethylamino)-N-(2,3-dimethylphenyl)propanamide (Amine Nucleophile)

This protocol details the reaction of 2-bromo-N-(2,3-dimethylphenyl)propanamide with diethylamine, a representative secondary amine nucleophile, under S(_N)2 conditions.

Materials:

-

2-bromo-N-(2,3-dimethylphenyl)propanamide

-

Diethylamine

-

Potassium carbonate (K(_2)CO(_3)), anhydrous

-

Acetonitrile (CH(_3)CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO(_4))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-N-(2,3-dimethylphenyl)propanamide (1.0 eq).

-

Add anhydrous potassium carbonate (2.0 eq) to the flask.

-

Dissolve the solids in anhydrous acetonitrile (approximately 10 mL per gram of the starting amide).

-

Add diethylamine (1.5 eq) to the suspension.

-

Attach a reflux condenser and heat the reaction mixture to 60 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and rinse with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous NaHCO(_3) solution (2 x 25 mL) and then with brine (1 x 25 mL).

-

Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure 2-(diethylamino)-N-(2,3-dimethylphenyl)propanamide.

Figure 2. A workflow diagram for the synthesis of 2-(diethylamino)-N-(2,3-dimethylphenyl)propanamide.

Protocol 2: Synthesis of 2-azido-N-(2,3-dimethylphenyl)propanamide (Azide Nucleophile)

This protocol describes the substitution reaction with sodium azide, a versatile nucleophile that introduces a functional group readily transformable into an amine.

Materials:

-

2-bromo-N-(2,3-dimethylphenyl)propanamide

-

Sodium azide (NaN(_3))

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether (Et(_2)O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Caution: Sodium azide is highly toxic. Handle with extreme care and avoid contact with acids, which can generate explosive hydrazoic acid.

-

In a 50 mL round-bottom flask with a magnetic stir bar, dissolve 2-bromo-N-(2,3-dimethylphenyl)propanamide (1.0 eq) in anhydrous DMF (approximately 15 mL per gram of starting material).

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature (25 °C).

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (100 mL).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 2-azido-N-(2,3-dimethylphenyl)propanamide is often of sufficient purity for subsequent steps (e.g., reduction to the amine). If necessary, it can be purified by column chromatography on silica gel.

Conclusion

The nucleophilic substitution of 2-bromo-N-(2,3-dimethylphenyl)propanamide is a versatile reaction for the synthesis of a wide range of α-substituted N-aryl amides. The choice of reaction conditions, particularly the nucleophile and solvent, allows for control over the reaction mechanism, favoring the S(_N)2 pathway for cleaner reactions and higher yields. The protocols provided herein serve as a starting point for the development of robust and scalable synthetic routes to novel compounds for applications in drug discovery and materials science.

References

- Vertex AI Search. (n.d.).

- Choudhary, A. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Pharmaguideline.

- Scribd. (n.d.). Factors Affecting SN1 & SN2 Reactions.

- D'Angeli, F., & et al. (n.d.).

- Aakash Institute. (n.d.). Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry.

- Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions.

- Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions.

- Chemistry LibreTexts. (2024, March 17). 22.

- Roaa Majid. (n.d.).

- Journal of the American Chemical Society. (2019, November 12).

- (n.d.). Nucleophilic Substitution Reactions.

- Organic Chemistry 1: An open textbook. (n.d.). 9.2. Common nucleophilic substitution reactions.

- JoVE. (2023, April 30). Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction.

- ResearchGate. (n.d.). Nucleophilic substitution reactions with fluoride.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- YouTube. (2019, June 23). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone.

- Chemistry Steps. (2021, August 9).

- PubChem. (n.d.). 2-amino-N,2-dimethyl-N-(3-methylphenyl)propanamide.

- ResearchGate. (2025, October 16). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.

- Chemistry Steps. (n.d.). Nucleophilic Substitution Reactions Archives - Page 2 of 5.

- Google Patents. (n.d.). US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.

- MDPI. (2023, February 2).

- PubChem. (n.d.). 2-Amino-3-(2,4-dimethylphenyl)propanamide.

Sources

- 1. scribd.com [scribd.com]

- 2. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. gacariyalur.ac.in [gacariyalur.ac.in]

- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]

- 6. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Note: High-Efficiency Synthesis of N-(2,6-Dimethylphenyl)-2-bromopropanamide

Executive Summary

This application note details the optimized protocol for the synthesis of N-(2,6-dimethylphenyl)-2-bromopropanamide via the Schotten-Baumann acylation of 2,6-xylidine with 2-bromopropionyl bromide. This reaction serves as a critical intermediate step in the synthesis of Class IB antiarrhythmic agents and local anesthetics, such as Tocainide .

The protocol prioritizes regioselectivity and safety , utilizing a controlled temperature addition strategy to mitigate the exothermicity of acid bromide hydrolysis and prevent di-acylation side products.

Scientific Mechanism & Rationale

The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of the nitrogen atom in 2,6-xylidine attacks the electrophilic carbonyl carbon of 2-bromopropionyl bromide.

-

Tetrahedral Intermediate: A transient tetrahedral alkoxide intermediate is formed.

-

Elimination: The carbonyl bond reforms, expelling the bromide ion (

) as a good leaving group. -

Deprotonation: The resulting protonated amide is neutralized by a base (Triethylamine or Carbonate), driving the equilibrium forward and preventing the formation of hydrobromic acid (

), which would otherwise protonate the unreacted amine and stall the reaction.

Reaction Scheme (DOT Visualization)

Figure 1: Mechanistic pathway of the acylation reaction. The nucleophilic attack is the rate-determining step, controlled by temperature.

Safety Assessment (Critical)

Hazard Class: High. Strict adherence to PPE (fume hood, gloves, goggles) is mandatory.

| Reagent | Hazard Type | Critical Precaution |

| 2-Bromopropionyl Bromide | Corrosive, Lachrymator | Reacts violently with water/moisture. Dispense only in dry glassware. Causes severe skin burns.[1] |

| 2,6-Xylidine | Toxic, Carcinogen Suspect | Risk of methemoglobinemia upon absorption. Double-gloving recommended. |

| Dichloromethane (DCM) | Volatile, Carcinogen | Use in a well-ventilated fume hood to avoid inhalation.[2] |

Materials & Equipment

Reagents

-

2,6-Xylidine (2,6-Dimethylaniline): >98% purity.[2]

-

2-Bromopropionyl Bromide: >97% purity (Store at 2-8°C).

-

Solvent: Dichloromethane (DCM), Anhydrous.

-

Base: Triethylamine (TEA) or Potassium Carbonate (

). Note: TEA is preferred for homogenous phase reactions; -

Quenching: 1M HCl, Saturated

, Brine.

Equipment

-

3-Neck Round Bottom Flask (250 mL or 500 mL).

-

Pressure-equalizing addition funnel.

-

Inert gas line (

or Ar). -

Ice/Water bath.

-

Rotary Evaporator.[3]

Experimental Protocol

Scale: 50 mmol (Base scale, scalable to 1 mol).

Step 1: Reactor Setup

-

Oven-dry a 250 mL 3-neck round bottom flask and a magnetic stir bar.

-

Assemble the flask with an addition funnel and a nitrogen inlet.

-

Purge the system with Nitrogen for 10 minutes.

Step 2: Solution Preparation

-

Charge the flask with 2,6-Xylidine (6.06 g, 50 mmol) .

-

Add Dichloromethane (DCM) (100 mL) .

-

Add Triethylamine (TEA) (6.07 g, 8.4 mL, 60 mmol, 1.2 eq) .

-

Rationale: Excess base acts as an acid scavenger (HBr sponge).

-

-

Cool the mixture to 0°C using an ice/water bath. Stir for 15 minutes.

Step 3: Electrophile Addition

-

Dilute 2-Bromopropionyl bromide (11.87 g, 5.8 mL, 55 mmol, 1.1 eq) in DCM (20 mL) within the addition funnel.

-

Expert Insight: Diluting the acid bromide prevents localized hotspots and "charring" upon contact with the amine.

-

-

Add the acid bromide solution dropwise over 30–45 minutes.

-

Critical Control Point: Maintain internal temperature below 5°C. Rapid addition causes exotherms that lead to impurities.

-

Step 4: Reaction & Monitoring[3][4]

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 2–3 hours .

-

Validation: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexane).

-

Target: Disappearance of Xylidine (

) and appearance of Amide (

-

Step 5: Workup & Isolation[3]

-

Quench: Slowly add Water (50 mL) to the reaction mixture.

-

Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

-

Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL) .

-

Rationale: This step protonates and removes any unreacted Xylidine into the aqueous phase, ensuring high product purity.

-

-

Base Wash: Wash with Saturated

(50 mL) to neutralize residual acid. -

Drying: Wash with Brine (50 mL), dry over Anhydrous

, and filter. -

Concentration: Evaporate the solvent under reduced pressure to yield an off-white solid.

Step 6: Purification (Optional but Recommended)

-

Recrystallize the crude solid from Hexane/Ethyl Acetate (9:1) .

-

Filter the crystals and dry under vacuum.

-

Expected Yield: 85–92%.

-

Physical State: White to off-white crystalline solid.

Process Visualization

Experimental Workflow (DOT)

Figure 2: Step-by-step experimental workflow for the amide coupling process.

Analytical Data & Troubleshooting

Expected Analytical Results

| Test | Expected Result | Notes |

| Appearance | White crystalline solid | Yellowing indicates oxidation or rapid addition. |

| Melting Point | 134–136°C | Sharp range indicates high purity. |

| 1H NMR ( | Diagnostic quartet at 4.5 ppm confirms alpha-bromo proton. |

Troubleshooting Guide

-

Problem: Product is colored (brown/yellow).

-

Cause: Exotherm during addition caused decomposition or oxidation of xylidine.

-

Solution: Ensure slower addition and strict

maintenance. Use freshly distilled xylidine.

-

-

Problem: Low Yield.

-

Cause: Hydrolysis of Acid Bromide due to wet solvent.

-

Solution: Use anhydrous DCM and dry glassware. Ensure

atmosphere.

-

-

Problem: Sticky salts during reaction.

-

Cause: TEA-HBr salts precipitating.

-

Solution: This is normal. Ensure vigorous stirring. Salts will dissolve during the water quench.

-

References

-

PubChem. (2025). Compound Summary: N-(2,6-dimethylphenyl)-2-bromopropanamide (Tocainide Intermediate). National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2020). Kinetic Study of Fast Brominations of Xylidine.[4] IOSR Journal of Applied Chemistry.[4] Retrieved from [Link]

Sources

Using 2-bromo-N-(2,3-dimethylphenyl)propanamide as an intermediate in heterocycle synthesis

Application Note: Heterocycle Synthesis via 2-bromo-N-(2,3-dimethylphenyl)propanamide

Part 1: Strategic Overview

2-bromo-N-(2,3-dimethylphenyl)propanamide is a specialized

This guide details the utility of this intermediate in synthesizing Oxindoles (Indolin-2-ones) and Piperazinones , scaffolds prevalent in kinase inhibitors (e.g., VEGFR/PDGFR targets) and local anesthetics.[1]

Key Structural Advantages

-

Regiocontrol via Steric Blocking: The methyl group at the ortho (C2) position of the aniline ring blocks cyclization at that site.[1] This forces intramolecular ring closure to occur exclusively at the open C6 position, yielding 7-substituted oxindoles —a substitution pattern difficult to access via standard isatin synthesis.[1]

-

Electrophilic

-Carbon: The secondary alkyl bromide moiety is highly activated for both -

Amide Directing Group: The amide carbonyl serves as a Lewis basic site to coordinate metals or Lewis acids, facilitating proximity-driven cyclizations.[1]

Part 2: Mechanistic Pathways & Applications

We define three primary workflows for this intermediate.

Workflow A: Intramolecular Friedel-Crafts Alkylation (The Stollé Synthesis)

Target: 3,6,7-Trimethylindolin-2-one[1]

This is the most direct route to the oxindole core. Under strong Lewis acid conditions, the

-

Mechanism: The aluminum chloride (

) complexes with the amide oxygen and the bromine.[1] The 2,3-dimethyl substitution directs the electrophilic attack to the chemically equivalent but sterically accessible C6 position. -

Expert Insight: The "Rotameric Effect" is significant here. The steric bulk of the ortho-methyl group forces the amide bond out of planarity, potentially accelerating the reaction by relieving ground-state steric strain upon cyclization.

Workflow B: Palladium-Catalyzed C-H Activation

Target: Functionalized Oxindoles under Mild Conditions

For substrates sensitive to harsh Lewis acids, Pd-catalyzed intramolecular alkylation is superior.[1]

-

Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by electrophilic palladation at the ortho-C-H bond and reductive elimination.[1]

-

Selectivity: Ligand choice (e.g.,

or XPhos) is critical to facilitate oxidative addition into the hindered secondary alkyl bromide.[1]

Workflow C: Nucleophilic Cascade to N-Heterocycles

Target: Piperazin-2-ones and Morpholin-3-ones[1]

Reaction with 1,2-bifunctional nucleophiles (diamines or amino alcohols) creates 6-membered rings.[1]

-

Mechanism: Step 1 is an intermolecular

displacement of the bromide by the primary amine. Step 2 is an intramolecular transamidation (often requiring heat or base) to close the ring.[1]

Part 3: Visualization of Pathways

Caption: Divergent synthetic pathways utilizing the electrophilic and steric properties of the title intermediate.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 3,6,7-Trimethylindolin-2-one (Friedel-Crafts)

Best for: Large-scale synthesis of the oxindole core.[1]

Reagents:

-

Substrate: 2-bromo-N-(2,3-dimethylphenyl)propanamide (1.0 eq)[1]

-

Lewis Acid: Aluminum Chloride (

), anhydrous (2.5 eq)[1] -

Solvent: Chlorobenzene or 1,2-Dichlorobenzene (High boiling point required)[1]

Step-by-Step:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer.

-

Solvation: Dissolve the substrate (10 mmol) in 1,2-dichlorobenzene (50 mL) under

. -

Addition: Cool to 0°C. Add

(25 mmol) portion-wise over 15 minutes. Caution: Exothermic.[1] HCl gas evolution. -

Reaction: Warm to room temperature, then heat to 130°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3).[1] The spot for the starting material (

) should disappear, replaced by a lower -

Quench: Cool to RT. Pour the mixture slowly onto 200g of crushed ice/HCl (conc.) mixture. Stir vigorously for 30 minutes to break the aluminum complex.

-

Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

Critical Process Parameter (CPP): The temperature must exceed 110°C to overcome the activation energy for the intramolecular alkylation on the deactivated (amide-substituted) ring.[1]

Protocol 2: Synthesis of Piperazin-2-ones (Nucleophilic Cascade)

Best for: Creating saturated N-heterocycles for medicinal chemistry libraries.[1]

Reagents:

-

Substrate: 2-bromo-N-(2,3-dimethylphenyl)propanamide (1.0 eq)[1]

-

Amine: Ethylenediamine (5.0 eq) - Excess prevents dimerization[1]

-

Solvent: Ethanol (absolute)[1]

-

Base:

(2.0 eq)[1]

Step-by-Step:

-

Dissolution: Dissolve the substrate (5 mmol) in Ethanol (20 mL).

-

Displacement: Add Ethylenediamine (25 mmol) and

(10 mmol). -

Reflux: Heat to reflux (78°C) for 12 hours.

-

Mechanism Note: The primary amine displaces the bromide first. Prolonged heating promotes the attack of the secondary amine nitrogen on the amide carbonyl, releasing 2,3-dimethylaniline (side product) or, more commonly, forming the N-substituted amide if the cyclization is designed to retain the aromatic ring (requires specific linker design).[1]

-

Correction for Title Substrate: If the goal is to retain the 2,3-dimethylphenyl group, one must react with N-methylethylenediamine or similar, where the secondary amine displaces the bromide, and the amide remains acyclic unless forcing conditions (NaH/DMF) are used to close onto the amide nitrogen.

-

Alternative Cyclization: To form a Morpholin-3-one , use 2-aminoethanol.[1] The amine displaces Br.[1] Then, use NaH (1.2 eq) in THF to deprotonate the alcohol, which attacks the amide carbonyl to close the ring (loss of aniline is possible) or attacks the amide nitrogen (unlikely).[1]

-

Most Stable Product: Reaction with secondary amines creates stable

-amino amides (Lidocaine analogs).[1] To force heterocycle formation, use Protocol 1 or Protocol 3 (Pd) .[1]

-

Protocol 3: Palladium-Catalyzed Intramolecular Cyclization

Best for: High-value, functionalized scaffolds.[1]

Reagents:

-

Catalyst:

(5 mol%)[1] -

Ligand:

(10 mol%) or tricyclohexylphosphine[1] -

Base:

(2.0 eq)[1] -

Solvent: Toluene or Xylene (degassed)[1]

Step-by-Step:

-

Inert Atmosphere: Charge a Schlenk tube with substrate, Pd source, Ligand, and Base.[1] Cycle Argon/Vacuum 3 times.

-

Reaction: Add degassed Toluene. Seal and heat to 100°C for 16 hours.

-

Filtration: Filter through a celite pad to remove Pd black.[1]

-

Analysis: This route minimizes carbocation rearrangements and yields the 3,6,7-trimethylindolin-2-one with higher purity than Friedel-Crafts.[1]

Part 5: Troubleshooting & Data Summary

Table 1: Comparative Efficiency of Methods

| Method | Reagents | Temp | Yield | Key Advantage | Major Risk |

| Friedel-Crafts | 130°C | 65-75% | Low cost, scalable | Harsh conditions, tar formation | |

| Pd-Catalysis | 100°C | 80-90% | Mild, high tolerance | Cost of catalyst, residual metal | |

| Radical Cyclization | 80°C | 50-60% | Neutral conditions | Toxic tin waste, difficult purification |

Common Issues:

-

Hydrolysis: If solvents are wet, the amide bond hydrolyzes to 2,3-dimethylaniline and 2-bromopropanoic acid.[1] Solution: Use anhydrous solvents and molecular sieves.

-

Elimination: Formation of acrylamide (alkene) via dehydrohalogenation.[1] Solution: Avoid strong, bulky bases; keep temperature controlled.[1]

References

-

Intramolecular Friedel-Crafts Cyclization

- Title: Improving the yield of the intramolecular Friedel-Crafts cycliz

-

Source: BenchChem Protocols.[1]

-

Palladium-Catalyzed Synthesis of Oxindoles

-

One-Pot Synthesis of N-Heterocycles

-

General Reactivity of Alpha-Haloamides

Sources

Troubleshooting & Optimization

Improving low yields in the acylation of 2,3-dimethylaniline

Technical Support Center: Acylation of Hindered Anilines Ticket #23-XYL-ACYL | Status: Open | Priority: High

User Dashboard: Quick Diagnostics

Current Issue: Low yield (<60%) or stalled conversion in the acylation of 2,3-dimethylaniline (2,3-xylidine). Common Symptoms:

-

TLC shows persistent starting material spot despite reflux.

-

Product is difficult to crystallize from the crude oil.

-

Hydrolysis of acyl chloride (white fumes/precipitate) occurred before reaction completion.

Part 1: The Root Cause (The "Ortho Effect")

You are likely experiencing the "Ortho Effect." Unlike simple aniline, 2,3-dimethylaniline possesses a methyl group at the 2-position (ortho) and the 3-position (meta).

-

Steric Shielding: The ortho-methyl group creates a physical barrier. It hinders the trajectory of the electrophile (acyl chloride or anhydride) toward the nitrogen lone pair.[1]

-

Tetrahedral Collapse: Even if the nucleophilic attack occurs, the bulky intermediate suffers from significant steric strain, increasing the activation energy (

) required to reach the transition state. -

Electronic Counter-Balance: While the methyl groups are electron-donating (which usually helps nucleophilicity), the steric penalty in this specific substrate outweighs the electronic benefit.

Part 2: Troubleshooting Logic Tree

Use this flowchart to determine your next experimental move.

Figure 1: Decision matrix for diagnosing reaction failure based on TLC evidence and reagent choice.

Part 3: The "Gold Standard" Protocols

Do not rely on standard textbook aniline acetylation methods (e.g., aqueous Schotten-Baumann) for this substrate; they often fail due to the hydrolysis of the acyl chloride competing with the slow amine attack.

Method A: The DMAP "Hyper-Nucleophile" Strategy (Recommended)

Best for: High value substrates, difficult acyl groups, or when using anhydrides. Mechanism: DMAP (4-Dimethylaminopyridine) attacks the acylating agent first, forming an N-acylpyridinium ion.[1] This intermediate is less sterically hindered and more electrophilic than the original anhydride, allowing the hindered aniline to attack it rapidly.

Protocol:

-

Dissolve: 1.0 eq of 2,3-dimethylaniline in dry Dichloromethane (DCM) or Toluene (0.5 M concentration).

-

Catalyst: Add 10 mol% DMAP and 1.2 eq of Triethylamine (TEA) (as an auxiliary base to sponge up acid).

-

Addition: Add 1.2–1.5 eq of Acid Anhydride or Acid Chloride dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT). If using Toluene, heat to 60°C if conversion is slow after 1 hour.

-

Monitor: Check TLC. The DMAP spot will remain at the baseline; look for the disappearance of the xylidine spot (

in Hex/EtOAc).

Method B: The "Force" Method (Glacial Acetic Acid)

Best for: Simple acetylation (making acetamides) where high heat is tolerated.

Why it works: Glacial acetic acid acts as both solvent and catalyst (via hydrogen bonding), and the high boiling point (

Protocol:

-

Mix: 1.0 eq 2,3-dimethylaniline with 1.2 eq Acetic Anhydride in Glacial Acetic Acid (3-5 volumes).

-

Add: 0.1 eq Zinc Dust (optional, acts as a Lewis acid catalyst).

-

Reflux: Heat to reflux (

C) for 2–4 hours. -

Quench: Pour the hot mixture into ice water. Vigorous stirring should precipitate the amide.

Part 4: Workup & Purification (The "Cleanup")

A common reason for "low yield" is actually loss of product during workup or contamination with starting material .

The Acid-Wash Trick: The product (an amide) is neutral/non-basic. The starting material (aniline) is basic. You can separate them chemically.[2][3][4][5]

-

Dilute: Dilute the reaction mixture with EtOAc or DCM.

-

Wash 1 (Removal of Amine): Wash the organic layer with 1M HCl (2x) .

-

Chemistry: The unreacted 2,3-dimethylaniline forms a water-soluble hydrochloride salt and moves to the aqueous layer. The amide stays in the organic layer.

-

-

Wash 2 (Neutralization): Wash with Saturated

to remove excess acid/acetic acid. -

Dry & Concentrate: Dry over

, filter, and evaporate. -

Recrystallization: If the residue is an oil/solid mix, recrystallize from Ethanol/Water (9:1) or Hexanes/Ethyl Acetate .

Part 5: Mechanistic Visualization (DMAP Cycle)

Understanding why you are adding DMAP helps you troubleshoot if it fails.

Figure 2: The catalytic cycle of DMAP.[6] Note that DMAP is regenerated, meaning only catalytic amounts (5-10 mol%) are required.

Part 6: Comparative Data

| Parameter | Standard Conditions (Schotten-Baumann) | Optimized Conditions (DMAP/DCM) | High-Temp Conditions (AcOH Reflux) |

| Reagents | Acid Chloride + NaOH/Water | Acid Anhydride + DMAP + TEA | Acetic Anhydride + AcOH |

| Temperature | 0°C to RT | RT | 120°C (Reflux) |

| Time | 4–12 Hours | 1–3 Hours | 2–4 Hours |

| Yield (Typical) | 30–50% (Hydrolysis issues) | 85–95% | 70–85% |

| Purification | Difficult (Emulsions) | Easy (Acid Wash) | Moderate (Precipitation) |

Part 7: Frequently Asked Questions (FAQs)

Q: Can I use Pyridine as the solvent? A: Yes. Pyridine acts as both a base and a weak nucleophilic catalyst. However, removing pyridine requires extensive acid washes (CuSO4 wash is effective but messy). Using DCM with 1.2 eq TEA and catalytic DMAP is usually cleaner and easier to work up.

Q: My product is an oil, but it's supposed to be a solid. What happened? A: This is likely due to "Rotational Isomerism" or impurities.

-

Impurities: Traces of 2,3-dimethylaniline lower the melting point. Perform the 1M HCl wash again.

-

Isomers: Amides of ortho-substituted anilines often exist as cis/trans rotamers that equilibrate slowly on the NMR time scale, broadening peaks and sometimes inhibiting crystallization. Triturate the oil with cold hexanes to induce crystallization.

Q: Why not use Schotten-Baumann (NaOH/Water)? A: The 2,3-dimethylaniline is very hydrophobic and stays in the organic droplets. The acyl chloride hydrolyzes in the water phase faster than it reacts with the hindered amine. If you must use this method, use a Phase Transfer Catalyst (e.g., TBAB) to shuttle the reagents.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard acetylation protocols and purification of aromatic amides).

-

Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew. Chem. Int. Ed. Engl.1978 , 17, 569–583. (The definitive review on DMAP mechanism).

-

Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th Ed.; Wiley-Interscience, 2007. (Mechanistic discussion on steric effects in nucleophilic acyl substitution).

-

Raheem, L. et al. "Synthesis and derivatization of hindered anilines." Tetrahedron Letters, 2019 . (Modern adaptations for sterically crowded substrates).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chegg.com [chegg.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

Optimizing temperature controls for exothermic amide synthesis reactions

Current Status: Operational Support Tier: Level 3 (Senior Process Safety & Optimization) Topic: Thermal Management in Amide Bond Formation Ticket ID: AMIDE-THERM-001

Emergency Triage: "My Reaction is Overheating"

Status: CRITICAL ALERT

Symptom: Uncontrolled temperature spike (

Immediate Action Protocol:

-

STOP DOSING IMMEDIATELY: Cut the feed of the limiting reagent or coupling agent. Do not attempt to "rush" the addition to finish.

-

MAXIMIZE COOLING: Set jacket temperature (

) to maximum cooling capacity. Ensure stirrer speed is at maximum stable RPM to facilitate heat transfer from the bulk liquid to the reactor wall. -

DO NOT QUENCH WITH WATER: Many coupling agents (e.g.,

, Oxalyl chloride, CDI) react violently with water, generating gas ( -

VENTILATION: Ensure the condenser is active and the scrubber is functioning; thermal runaways often generate pressure spikes from solvent vaporization or gas evolution.

Diagnostic Hub: Troubleshooting Quality & Yield

User Query: “I maintained the temperature at 0°C, but my yield is low and I see significant racemization. Why?”

Issue A: Racemization (Loss of Chiral Integrity)

Root Cause: While low temperature generally suppresses racemization, the activation step is the critical window. If the carboxylic acid is activated in the presence of a tertiary base (like DIPEA) without an immediate nucleophile (amine) or trapping agent (HOBt/Oxyma), the risk of oxazolone (azlactone) formation increases. Oxazolones epimerize rapidly, even at

The Fix:

-

Protocol Shift: Pre-cool the amine and acid mixture before adding the coupling agent (T3P/HATU).

-

Base Choice: Switch from DIPEA to a weaker base like N-Methylmorpholine (NMM) or Collidine if solubility permits.

-

Additives: Ensure 1.0 equiv of HOBt or Oxyma Pure is present during activation.

Issue B: Poor Conversion (Stalled Reaction)

Root Cause: "Cold Quenching." You may be over-cooling. Some coupling agents (specifically EDC/NHS esters) have a hydrolysis rate that competes with aminolysis. If the reaction is too cold (

The Fix:

-

Stepwise Ramp: Activate at

for 15 mins, then allow the reaction to warm to

Core Protocols: Engineered Temperature Control

Workflow 1: The "Semi-Batch" Dosage Control System

For reactions >10g scale or highly exothermic agents (CDI, HATU).

Scientific Rationale: In a batch reactor, adding all reagents at once creates a "thermal bomb." By using a semi-batch approach, you limit the accumulation of unreacted material. The rate of heat generation (

Step-by-Step Methodology:

-

Charge Reactor: Add Carboxylic Acid, Amine, and Additive (HOBt/Oxyma) to the vessel.

-

Establish Baseline: Cool solvent to

(e.g., -

Calorimetry Check: Ensure the temperature differential (

) is -

Controlled Dosing: Dissolve the Coupling Agent (e.g., DIC or T3P) in a minimal amount of solvent.

-

Feedback Loop: Begin addition via syringe pump.

-

Rule: If

rises -

Rule: Pump resumes only when

returns to baseline.

-

Visualizing the Logic (Graphviz):

Caption: Figure 1. Closed-loop feedback system for semi-batch amide coupling. The pump (green) is slaved to the reactor temperature (black), preventing reactant accumulation.

Workflow 2: Reagent Selection for Thermal Safety

Not all coupling agents are thermodynamically equal. Use this decision matrix for scale-up.

Table 1: Thermal Profiles of Common Coupling Agents

| Reagent | Exotherm Potential ( | Safety Hazard | Recommended Temp Control |

| HATU / TBTU | High (>100 kJ/mol) | Explosive/Sensitizer. Can autocatalyze decomposition. | Strict |

| CDI | Medium | Gas Evolution. Rapid | Add solid in portions. Allow gas to settle. |

| T3P (Propylphosphonic anhydride) | Low/Medium | Low. Very stable cyclic anhydride. | Can be run at 0–25°C. Safer for scale-up. |

| EDC | Medium | Urea byproduct precipitation can foul sensors. | Maintain turbulent stirring. |

| Thionyl Chloride | Very High | Violent. Generates | Cryogenic ( |

FAQ: The Physics of the Flask

Q: Why does the temperature spike after I finish adding the reagent? A: This is known as "Thermal Accumulation" or a delayed exotherm.

-

Mechanism:[2][3] If you add the reagent faster than the reaction kinetics (

), unreacted reagent builds up. The reaction is "kinetically controlled" rather than "feed controlled." Once the reaction "ignites" or overcomes the activation energy, all that accumulated reagent reacts simultaneously. -

Prevention:[1][4] Calculate the Damköhler Number (Da) . You want

, meaning the reaction consumes the reagent faster than you add it. If

Q: Can I use a glass flask for a 1kg exothermic coupling? A: Proceed with extreme caution.

-

Glass has poor thermal conductivity (

) compared to Hastelloy or Stainless Steel ( -

As you scale from 100mL to 10L, the Surface-Area-to-Volume ratio (

) drops drastically. You have more heat-generating volume and relatively less cooling surface. -

Recommendation: For >100g scales involving HATU or acid chlorides, use a jacketed reactor with an automated overhead stirrer, not a magnetic stir bar (which provides poor radial mixing).

Visualizing Racemization Risk (Graphviz):

Caption: Figure 2. Decision tree highlighting the thermal dependency of oxazolone-mediated racemization.

References

-

Safety of Peptide Coupling Reagents: Sperry, J. B., et al. (2018).[5][6] "Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing." Organic Process Research & Development. Link

-

Racemization Mechanisms: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

-

Scale-Up Safety: Stoessel, F. (2008). "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH. Link

-

T3P Advantages: Dunetz, J. R., et al. (2016).[5] "T3P: Propanephosphonic Acid Anhydride."[6] Organic Reactions.[1][3][5][7][8] Link

-

Semi-Batch Reactor Safety: Westerterp, K. R., & Molga, E. J. (2006). "Safety and Runaway Prevention in Batch and Semi-batch Reactors." Chemical Engineering Science. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. bachem.com [bachem.com]

- 4. peptide.com [peptide.com]

- 5. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. hepatochem.com [hepatochem.com]

Purification strategies for sticky or oily 2-bromo-N-(2,3-dimethylphenyl)propanamide precipitates

Ticket ID: #PUR-BR-23DMP

Subject: Troubleshooting sticky/oily precipitates of

Executive Summary

You are encountering "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than crystallization. This is a common phenomenon with

This guide provides a non-linear troubleshooting workflow. Do not simply evaporate the solvent further; this will only increase the viscosity of the oil. [2]

Module 1: Immediate Triage (The "Rescue" Protocol)

Use this module if you currently have a flask containing a sticky oil or gum that refuses to solidify.[1][2][3]

Strategy A: The "Anti-Solvent" Trituration

Trituration extracts lipophilic impurities (like unreacted aniline) that keep the product in the oil phase.[1][3]

-

Decant the mother liquor away from the oil.[3]

-

Add a non-polar solvent (Hexane, Heptane, or Pentane) to the oil.[1][3] Use approx. 3-5 mL per gram of oil.[1][2][3]

-

Sonicate or vigorously stir. The goal is to increase surface area.

-

Scratch the side of the flask with a glass rod at the interface of the oil and solvent.[1][3]

-

Observe:

Strategy B: Seeding at the Metastable Limit

If you lack seed crystals, you must generate a "nucleation event" on a micro-scale.[3]

-

Take a glass pipet, dip it into the oil, and withdraw a tiny amount (<10 mg).[1][3]

-

Place this droplet on a watch glass.

-

Add 1 drop of diethyl ether or IPA.

-

Evaporate the solvent rapidly by blowing air over it while scratching the watch glass with a spatula.[3]

-

Once a white solid forms (even if crude), scrape it back into the main flask of oil as a seed .

Module 2: Root Cause Analysis & Prevention

Why is this happening?

The "Oiling Out" Mechanism

Your compound likely has a melting point between 40°C and 80°C. If the crystallization temperature (

Common Impurities causing this:

-

2,3-Dimethylaniline: The starting material.[1][3] It is an oil/low-melting solid and acts as a solvent for your product.[1][2]

-

2-Bromopropionic acid: Hydrolysis product of the acyl bromide.[1][3]

-

Oligomers: Formed if the reaction temperature was too high (>5°C during addition).[1][3]

Diagnostic Workflow

Figure 1: Decision tree for diagnosing the cause of oiling out.[1][2][3] High-contrast nodes indicate critical stop/check points.

Module 3: The "Gold Standard" Purification Protocol

If the rescue failed, or if you are starting a new batch, follow this rigorous procedure.

Step 1: Chemical Purification (The Acid Wash)

Critical: You cannot crystallize your way out of a large aniline impurity.[1][3] You must remove it chemically first.[1][3]

-

Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate .

-

Wash with Saturated

(removes 2-bromopropionic acid).[1][2][3] -

Wash with Brine , dry over

, and concentrate.

Step 2: Solvent Selection for Recrystallization

Do not use Ethanol/Water if you are experiencing oiling out; water often promotes LLPS in lipophilic amides.[1][3]

| Solvent System | Polarity | Risk of Oiling | Recommendation |

| Toluene / Heptane | Low | Low | Highly Recommended. Dissolve in min.[1][2][3] warm Toluene; add Heptane until cloudy. |

| IPA (Isopropyl Alcohol) | Medium | Low | Good for initial attempts.[1][3] High solubility at boil, low at 0°C. |

| Ethanol / Water | High | High | Avoid.[3] Water acts as a harsh anti-solvent causing rapid crash-out (oil).[1][2] |

| DCM / Hexane | Low | Medium | Good for "layered" crystallization (diffusion method).[1][3] |

Step 3: Controlled Crystallization Protocol

-

Dissolve crude solid in minimal boiling Isopropyl Alcohol (IPA) or Toluene (approx 60-70°C).

-

Immediately add a seed crystal (from Module 1) while the solution is still warm (but not boiling).

-

Allow to cool to room temperature slowly (wrap the flask in a towel to insulate).

-

Only after reaching room temperature, move to a fridge (4°C).

-

Filter the white needles/prisms and wash with cold Heptane.[3]

Module 4: Frequently Asked Questions (FAQ)

Q: The oil solidified, but it's yellow and waxy.[3] Is it pure? A: Likely not. The yellow color usually comes from oxidation products of the aniline.[1][3] A waxy texture indicates trapped solvent or low-melting impurities.[1][2][3] Perform a recrystallization using Toluene/Heptane .[1][3] Toluene is excellent at keeping aromatic colored impurities in solution while the amide precipitates.[3]

Q: Can I use column chromatography instead? A: Yes, but be careful. Silica gel is slightly acidic and can sometimes hydrolyze labile amides or cause rearrangement if left too long.[1][3]

-

Recommended Eluent: Hexane:Ethyl Acetate (start 90:10, gradient to 70:30).[1][3]

-

Tip: Add 1% Triethylamine to the eluent to neutralize the silica if you suspect decomposition.[1]

Q: Is this compound dangerous?